molecular formula C17H16O B092254 2,2-Diphenyl-cyclopentanone CAS No. 15324-42-2

2,2-Diphenyl-cyclopentanone

Cat. No. B092254
CAS RN: 15324-42-2
M. Wt: 236.31 g/mol
InChI Key: CBOPQVXWIKRPKD-UHFFFAOYSA-N
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Description

2,2-Diphenyl-cyclopentanone is a chemical compound with the molecular formula C17H16O . It is a derivative of cyclopentanone, which is a cyclic ketone . The structure of 2,2-Diphenyl-cyclopentanone consists of a five-membered ring, with two phenyl groups attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of 2,2-Diphenyl-cyclopentanone is characterized by a cyclopentanone core with two phenyl groups attached to the same carbon atom . The structure of related compounds has been established by electronic, IR, and NMR spectroscopy and X-ray diffraction study .

Scientific Research Applications

  • Ring Puckering in Cyclopentanone Derivatives : Cyclopentanone and its derivatives, like 2,2-Diphenyl-cyclopentanone, have been studied for their ring-puckering characteristics. These compounds exhibit a twisted ring structure with independent bending and twisting vibrations, which are significant for understanding their chemical reactivity and physical properties (Kim & Gwinn, 1969).

  • Polymer Synthesis Involving Cyclopentanone : A series of poly(arylidene-ether)s containing cyclopentanone have been synthesized. These polymers display thermotropic liquid crystalline properties, which are crucial for the development of advanced materials (Aly & Hammam, 2000).

  • Synthetic Routes for 2,2-Disubstituted-1-Cyclopentanones : A high-yield synthesis method for 2,2-dimethyl and 2,2-diphenylcyclopentanone has been reported, which is valuable for the production of these compounds in organic synthesis (Conley, 2010).

  • Organoboron Compounds with Cyclopentanone : The reaction of oxybis(diphenylborane) with cyclopentanone derivatives led to the formation of specific organoboron compounds, indicating the potential of cyclopentanone in organometallic chemistry (Kliegel et al., 1990).

  • Electrochemical Reduction Studies : The electrochemical reduction properties of cyclopentadienone derivatives, including dimethyl and diphenyl variants, have been examined, which is relevant for understanding their behavior in electrochemical processes (Kopilov & Evans, 1990).

  • Intermediate in Stereoselective Reactions : 2,2-Diphenylcyclopentanone has been used as an intermediate in stereoselective reactions, highlighting its importance in synthetic organic chemistry (Denmark et al., 2003).

  • Synthesis of Cyclopentanone Derivatives : Different methods for synthesizing cyclopentanone derivatives, including 2,2-diphenyl variants, have been explored. These methods are vital for the production of complex molecules in organic synthesis (Seo et al., 2008).

  • Total Synthesis of Natural Products : The coupling of cyclopentanone derivatives has been used in the total synthesis of natural products like leucomidine A, demonstrating the compound's utility in natural product synthesis (Yao et al., 2018).

  • Enantioselective Synthesis : Cyclopentanone derivatives have been used in enantioselective synthesis, forming polysubstituted cyclopentanones with high enantioselectivity, essential for creating stereochemically complex molecules (Ma & Ma, 2010).

  • Catalysis Studies : The behavior of cyclopentanone derivatives in catalytic reactions, such as those involving palladium complexes, has been explored, indicating their potential in catalysis (Tanaka et al., 1997).

properties

IUPAC Name

2,2-diphenylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOPQVXWIKRPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301866
Record name 2,2-Diphenyl-cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenyl-cyclopentanone

CAS RN

15324-42-2
Record name NSC146798
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Diphenyl-cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SS Kulp - 1957 - search.proquest.com
THE REACTIONS AND TAUTOMERISM OP SOME CYCLOPENTANONE DERIVATIVES by STUART S. KULP A Dissertation Presented to the Graduate Pacu Page 1 THE REACTIONS …
Number of citations: 0 search.proquest.com
NR Easton, SJ Nelson - Journal of the American Chemical Society, 1953 - ACS Publications
The synthesis of 5, 5-diphenyl-2-cyclopentenone by the cyclization of 2, 2-diphenyl-4-pentenoic acid has been described2 and from this 2, 2-diphenylcyclopentanone has been …
Number of citations: 15 pubs.acs.org
RT Conley, BE Nowak - The Journal of Organic Chemistry, 1962 - ACS Publications
The Beckmann rearrangement of 2, 2-diphenylcyclopentanone, 2, 2-diphenylcyclohexanone, and 2, 2-diphenylcyclohepta-none oximes using phosphorus pentachloride, thionyl …
Number of citations: 18 pubs.acs.org
JD Roberts, WT Moreland Jr… - Journal of the American …, 1953 - ACS Publications
For use in an investigation3 of electrical effects of substituent groups in saturated systems, we have prepared a series of 4-substituted bicyclo [2.2. 2]-octane-l-carboxylic acids from …
Number of citations: 78 pubs.acs.org
A Prandi, S Franchini, LI Manasieva… - Journal of Medicinal …, 2012 - ACS Publications
A series of aralkylphenoxyethylamine and aralkylmethoxyphenylpiperazine compounds was synthesized and their in vitro pharmacological profile at both 5-HT 1A receptors and α 1 -…
Number of citations: 41 pubs.acs.org
RT Conley - Recueil des Travaux Chimiques des Pays‐Bas, 1962 - Wiley Online Library
The synthesis of 2,2‐dimethyl‐ and 2,2‐diphenylcyclopentanone in high yield is reported by the ring expansion of the corresponding 1‐(disubstituted carbinol)‐1‐hydroxycyclobutane in …
Number of citations: 6 onlinelibrary.wiley.com
A Hassner, JE Dowd - The Journal of Organic Chemistry, 1968 - ACS Publications
The reaction of 2-nitro ketones prepared by nitration of some cyclic ketones was investigated with the view toward transposing a carbonyl group to an adjacent carbon. Reduction of …
Number of citations: 45 pubs.acs.org
R Gencarelli, H Abajian, P Irving… - The Journal of Organic …, 1970 - ACS Publications
As the alkyl group in 1-phenylcyclopropyl alkyl ketones was changed in the series Me, Et, f-Pr,-Bu, strong absorption due to conjugation of the phenyl group with the cyclopropane ring …
Number of citations: 5 pubs.acs.org
SH Graham, AJS Williams - Journal of the Chemical Society (Resumed …, 1959 - pubs.rsc.org
A practicable route for the conversion of cyclobutanecarboxylic acid to cyclobutanone has been devised. Oxidation of diphenylmethylenecyclobutane by electrophilic reagents, such as …
Number of citations: 22 pubs.rsc.org
K Estieu, J Ollivier, J Salaün - Tetrahedron, 1998 - Elsevier
1-(1-Hydroxyalkyl)cylobutanols 4a-f, readily available either from 1-hydroxycyclobutane carboxylic acid or from O-protected cyclobutanone cyanohydrin, appeared the most suitable …
Number of citations: 11 www.sciencedirect.com

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